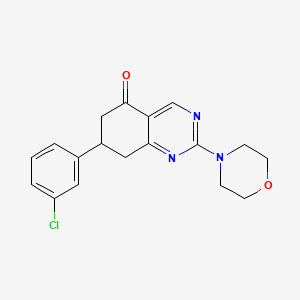

7-(3-chlorophenyl)-2-(4-morpholinyl)-7,8-dihydro-5(6H)-quinazolinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Quinazolinone derivatives can be synthesized through multi-step reaction procedures involving intermediate stages such as esterification, amidation, reduction, and condensation reactions. For example, Xu Li-feng (2011) described the synthesis of a related compound through the intermediate 2-amino-4-chlorobenzamide, which is then reacted with a benzoyl chloride derivative to afford a chloroquinazolinone compound. This intermediate undergoes a condensation reaction with morpholine to produce the target compound (Xu Li-feng, 2011).

Molecular Structure Analysis

Molecular structure and characterization of quinazolinone derivatives are typically confirmed through spectral techniques such as IR and NMR. For instance, M. Sarkar et al. (2021) synthesized a quinazolinone derivative and used FTIR, NMR, and UV spectroscopy for structural confirmation. The study also employed density functional theory (DFT) calculations to illustrate molecular properties such as HOMO and LUMO, vibrational properties, and charge distribution potential (M. Sarkar et al., 2021).

Chemical Reactions and Properties

Quinazolinone derivatives participate in various chemical reactions, reflecting their chemical reactivity and properties. Csaba Weber et al. (2003) described a novel procedure for the synthesis of diaminoquinazolinones via palladium-catalyzed amination, showcasing the versatility of quinazolinone compounds in undergoing chemical modifications (Csaba Weber et al., 2003).

Physical Properties Analysis

Quinazolinone derivatives exhibit diverse physical properties that can be influenced by their molecular structure. Studies on the synthesis and properties of quinazolinone derivatives often report on their crystalline forms, melting points, and solubility, which are essential for understanding their behavior in biological and chemical systems.

Chemical Properties Analysis

The chemical properties of quinazolinone derivatives, such as their reactivity, stability, and interactions with other molecules, are crucial for their application in medicinal chemistry. Research on quinazolinone derivatives often explores their potential biological activities, which can be attributed to their chemical properties. For example, Divyesh R. Patel and K. Patel (2011) synthesized reactive dyes based on the quinazolinone molecule, highlighting the compound's versatility and potential for diverse applications (Divyesh R. Patel & K. Patel, 2011).

科学的研究の応用

Synthesis and Antimicrobial Activity

Quinazolinone derivatives have been synthesized and investigated for their antimicrobial activity, showing moderate to significant efficacy against both Gram-positive and Gram-negative bacteria. These studies suggest the potential of quinazolinone compounds, including 7-(3-chlorophenyl)-2-(4-morpholinyl)-7,8-dihydro-5(6H)-quinazolinone, in developing novel antimicrobial agents (Kapoor, Nabi, Gupta, & Gupta, 2017).

Anticonvulsant Activity

Research has explored the anticonvulsant activity of quinazolinone derivatives, revealing that specific substitutions on the quinazolinone core can lead to compounds with promising anticonvulsant properties. This indicates the potential of this compound in the development of new anticonvulsant medications (Wolfe, Rathman, Sleevi, Campbell, & Greenwood, 1990).

Anticancer Activity

Quinazolinone derivatives have been synthesized and evaluated for their anticancer activity, particularly targeting EGFR-tyrosine kinase. This suggests that compounds like this compound could be investigated further as potential anticancer agents, offering a framework for discovering new tumor inhibitors (Noolvi & Patel, 2013).

Corrosion Inhibition

Quinazolinone compounds have demonstrated effectiveness as corrosion inhibitors for mild steel in acidic media. This research suggests the application of quinazolinone derivatives in protecting metals against corrosion, highlighting their potential in industrial applications (Errahmany et al., 2020).

Luminescent Properties

The synthesis and investigation of quinazolinone derivatives have revealed their luminescent properties, including dual emission and reversible photo/thermal E-Z isomerization. This suggests potential applications in materials science, particularly in developing photoluminescent materials (Kim, Ovchinnikova, Nosova, Rusinov, & Charushin, 2018).

特性

IUPAC Name |

7-(3-chlorophenyl)-2-morpholin-4-yl-7,8-dihydro-6H-quinazolin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O2/c19-14-3-1-2-12(8-14)13-9-16-15(17(23)10-13)11-20-18(21-16)22-4-6-24-7-5-22/h1-3,8,11,13H,4-7,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZIPKUFZADQXBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C3C(=N2)CC(CC3=O)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-methylbenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B5509152.png)

![2,2'-(thioxomethylene)bis[N-(3-methylphenyl)hydrazinecarbothioamide]](/img/structure/B5509169.png)

![N-(4-methoxyphenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5509172.png)

![2-({2-[1-(1H-tetrazol-1-ylacetyl)piperidin-4-yl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5509180.png)

![(1S*,5R*)-3-[(5-chloro-2-thienyl)methyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509189.png)

![1-[4-(4-methoxyphenoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B5509201.png)

![3-(4-methyl-1,3-thiazol-5-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B5509214.png)

![2-(5-{2-[(5-phenyl-2H-tetrazol-2-yl)acetyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B5509222.png)

![1-{[4-(diethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5509227.png)

![2-[(4-nitrobenzyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5509233.png)

![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5509235.png)

![4-[(dimethylamino)sulfonyl]-N-3-pyridinyl-2-thiophenecarboxamide](/img/structure/B5509248.png)

![4-(1-methyl-1H-imidazol-2-yl)-1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperidine](/img/structure/B5509255.png)

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5509260.png)